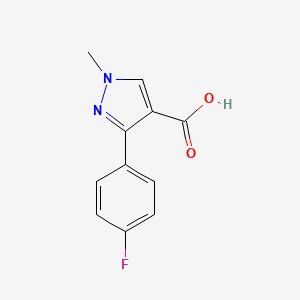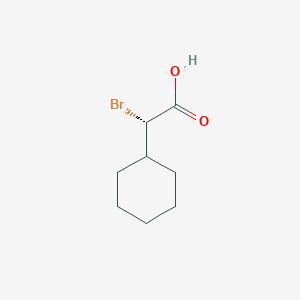
(2S)-2-bromo-2-cyclohexylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-Bromo-2-cyclohexylacetic acid is an organic compound characterized by the presence of a bromine atom, a cyclohexyl group, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-bromo-2-cyclohexylacetic acid typically involves the bromination of 2-cyclohexylacetic acid. One common method includes the use of bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination at the alpha position relative to the carboxylic acid group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the bromination process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-2-Bromo-2-cyclohexylacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, amine, or thiol groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The cyclohexyl group can be oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution for hydroxyl substitution.
Reduction: Lithium aluminum hydride in anhydrous ether for reduction.
Oxidation: Potassium permanganate in acidic or basic medium for oxidation.
Major Products:
Substitution: Formation of 2-hydroxy-2-cyclohexylacetic acid.
Reduction: Formation of 2-cyclohexylacetic acid.
Oxidation: Formation of cyclohexanone derivatives.
Applications De Recherche Scientifique
(2S)-2-Bromo-2-cyclohexylacetic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-2-bromo-2-cyclohexylacetic acid involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of new chemical bonds. The cyclohexyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions. The carboxylic acid moiety can engage in hydrogen bonding and other interactions, affecting the compound’s solubility and biological activity.
Comparaison Avec Des Composés Similaires
2-Bromo-2-phenylacetic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
2-Bromo-2-methylacetic acid: Similar structure but with a methyl group instead of a cyclohexyl group.
2-Chloro-2-cyclohexylacetic acid: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness: (2S)-2-Bromo-2-cyclohexylacetic acid is unique due to the combination of the bromine atom and the cyclohexyl group, which imparts distinct chemical properties and reactivity
Propriétés
IUPAC Name |
(2S)-2-bromo-2-cyclohexylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrO2/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7H,1-5H2,(H,10,11)/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZXUBBDWRDPCS-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)[C@@H](C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
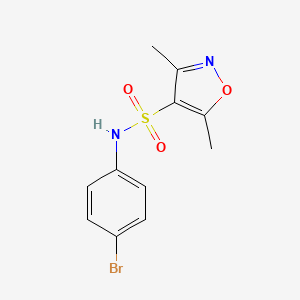
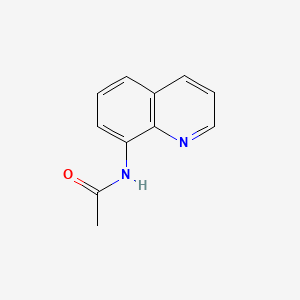
![2-[[5-(4-Bromophenyl)-4-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B6613235.png)
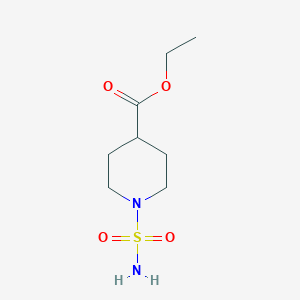
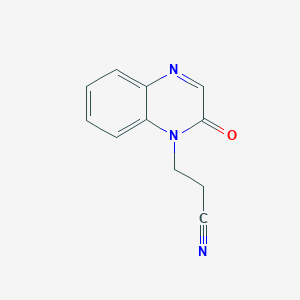
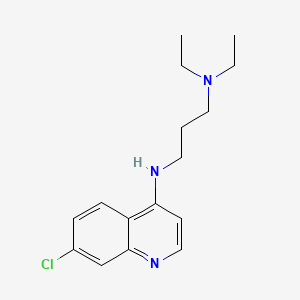
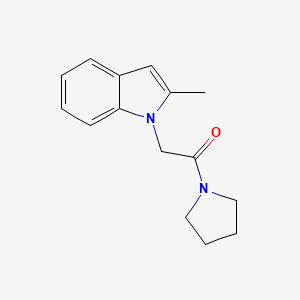
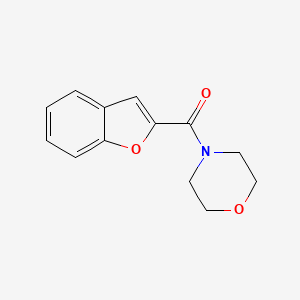
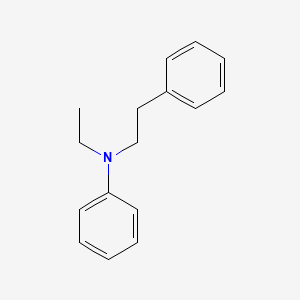
![2-Propenamide, N-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B6613300.png)
![N-[4-[(2-Methoxyacetyl)amino]phenyl]-2-[(4-methylphenoxy)methyl]-4-thiazoleacetamide](/img/structure/B6613301.png)

